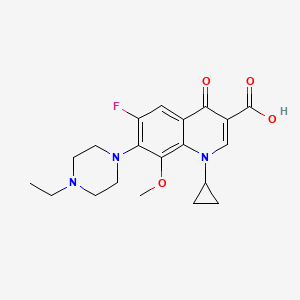![molecular formula C20H18O10 B14260213 (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid CAS No. 226409-15-0](/img/structure/B14260213.png)
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-bis[(2-hydroxybenzoyl)oxy]butanedioic acid: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,3R)-2,3-bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
Uniqueness
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
226409-15-0 |
|---|---|
Molekularformel |
C20H18O10 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-27-13-9-5-3-7-11(13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-8-4-6-10-14(12)28-2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
InChI-Schlüssel |
MPIXIVGXKMJABD-HZPDHXFCSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
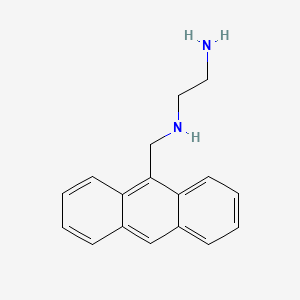
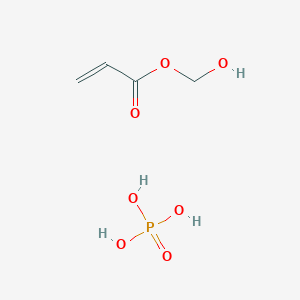
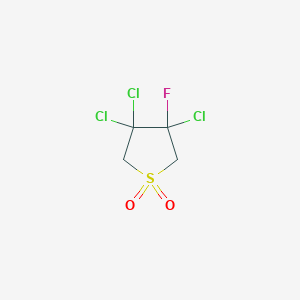
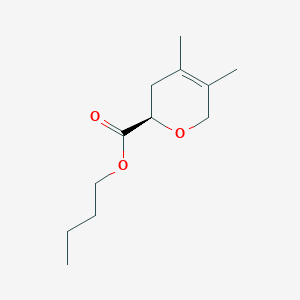
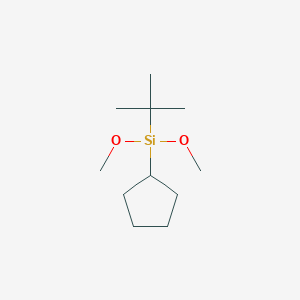
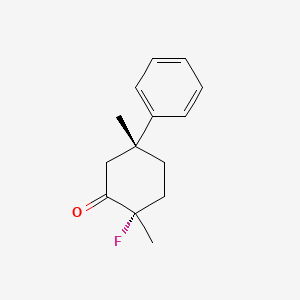
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)

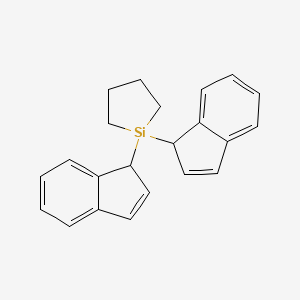
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
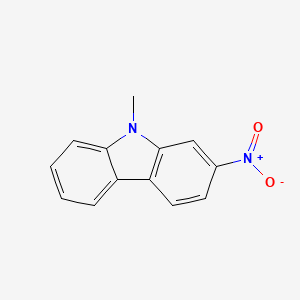
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
